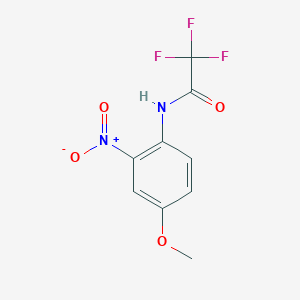
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide, commonly known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.44 g/mol.
Wirkmechanismus
BOP acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue of the enzyme, thereby preventing the substrate from binding to the enzyme. BOP has a high affinity for the active site of proteases, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
BOP has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit cancer cell growth and metastasis by blocking the activity of proteases involved in tumor invasion and angiogenesis. BOP has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, BOP has been shown to have anti-inflammatory properties by inhibiting the activity of proteases involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
BOP has several advantages for lab experiments, including its high potency as a protease inhibitor and its ability to inhibit multiple proteases. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, BOP has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research of BOP. One potential direction is the development of BOP-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of BOP's potential use in the treatment of other diseases such as inflammation, thrombosis, and viral infections. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of BOP and its potential toxicity in vivo. Additionally, the development of more potent and selective protease inhibitors based on BOP is an area of future research.
Synthesemethoden
The synthesis of BOP involves the reaction of 3-piperidin-4-ylpropan-1-amine with 2-amino-5-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The product is then purified through column chromatography to obtain pure BOP.
Wissenschaftliche Forschungsanwendungen
BOP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a potent inhibitor of proteases such as chymotrypsin, trypsin, and thrombin, which play a crucial role in various diseases such as cancer, inflammation, and thrombosis. BOP has shown promising results in the inhibition of cancer cell growth and metastasis in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(4-1-10-5-7-16-8-6-10)17-11-2-3-13-12(9-11)18-15(20)21-13/h2-3,9-10,16H,1,4-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWRFCWMKWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)NC2=CC3=C(C=C2)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)